2-Chloro-4-ethynyl-5-fluoropyridine

Vue d'ensemble

Description

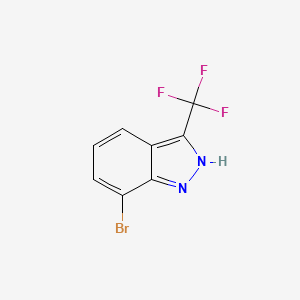

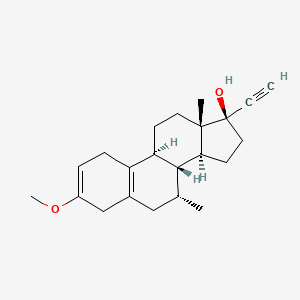

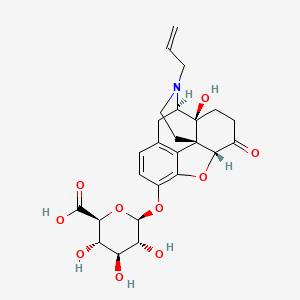

2-Chloro-4-ethynyl-5-fluoropyridine is a chemical compound with the molecular formula C7H3ClFN . It has an average mass of 155.557 Da and a monoisotopic mass of 154.993805 Da .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-ethynyl-5-fluoropyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has three substituents: a chlorine atom at the 2nd position, an ethynyl group at the 4th position, and a fluorine atom at the 5th position .Applications De Recherche Scientifique

Synthesis and Reactivity

The reactivity of halogenated pyridines, including fluorinated and chlorinated analogs, has been studied extensively. For instance, the reactivity of 2-fluoro- and 2-chloropyridines towards sodium ethoxide demonstrates the influence of substituents on nucleophilic aromatic substitutions. Such reactions are fundamental in constructing complex molecules for pharmaceutical and agrochemical applications. These insights suggest that 2-Chloro-4-ethynyl-5-fluoropyridine could be similarly engaged in nucleophilic substitution reactions, enabling the synthesis of diverse pyridine-containing compounds (Schlosser & Rausis, 2005).

Advanced Material Synthesis

Pyridine derivatives, including those similar to 2-Chloro-4-ethynyl-5-fluoropyridine, are pivotal in the synthesis of advanced materials. For example, terpyridine-triarylborane conjugates featuring ethynyl and fluoropyridine units demonstrate unique complexation behaviors and electronic properties suitable for creating materials with specific optical and electronic functionalities. Such materials are valuable in developing new optoelectronic devices, highlighting the potential of 2-Chloro-4-ethynyl-5-fluoropyridine in materials science (Lee et al., 2014).

Pharmaceutical Research

The structural manipulation of pyridine cores, akin to 2-Chloro-4-ethynyl-5-fluoropyridine, plays a significant role in pharmaceutical research. The creation of novel drug candidates often relies on the functionalization of such pyridines. For example, the development of cognition-enhancing drugs and antibacterial agents frequently involves the strategic incorporation of fluoro- and chloropyridines into the molecular framework, suggesting the utility of 2-Chloro-4-ethynyl-5-fluoropyridine in synthesizing new therapeutic agents (Pesti et al., 2000; Matsumoto et al., 1984).

Catalysis and Fluorination Techniques

Pyridine derivatives are also crucial in catalysis, particularly in selective fluorination strategies. The development of catalytic systems for the selective fluorination of chloropyridines to fluoropyridines underscores the role of such molecules in synthesizing fluorinated compounds, which are of significant interest due to their utility in pharmaceuticals and agrochemicals. This research domain suggests applications for 2-Chloro-4-ethynyl-5-fluoropyridine in facilitating fluorination reactions (Cochon et al., 2010).

Propriétés

IUPAC Name |

2-chloro-4-ethynyl-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFN/c1-2-5-3-7(8)10-4-6(5)9/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHQPVFHTBRVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856529 | |

| Record name | 2-Chloro-4-ethynyl-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-ethynyl-5-fluoropyridine | |

CAS RN |

1211539-66-0 | |

| Record name | 2-Chloro-4-ethynyl-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4bS,8R,12bR)-7-(Cyclopropylmethyl)-10,10,11,11-tetramethyl-5,6,7,8,9,9a,10,11-octahydro-12bH-8a,12a-ethano-4,8-methano[1]benzofuro[3,2-e]furo[2,3-g]isoquinolin-1-ol](/img/structure/B1512888.png)

![4-(4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzoic acid](/img/structure/B1512915.png)

![7-Benzyl-1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1512917.png)